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2,6-Bis((dimethylamino)methyl)cyclohexanone

Epigenetics Histone Demethylase Cancer Biology

2,6-Bis((dimethylamino)methyl)cyclohexanone (CAS 2478-21-9) is a synthetic bis-Mannich base derivative of cyclohexanone. This small molecule (MW 212.33 g/mol) is primarily sourced by research groups as a high-potency inhibitor scaffold targeting the histone lysine demethylase KDM4C (JMJD2C), with a reported biochemical IC50 of 2.20 nM.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 2478-21-9
Cat. No. B12788296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis((dimethylamino)methyl)cyclohexanone
CAS2478-21-9
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCC(C1=O)CN(C)C
InChIInChI=1S/C12H24N2O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4/h10-11H,5-9H2,1-4H3
InChIKeyWFFCWXMFKGCIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis((dimethylamino)methyl)cyclohexanone: A Subnanomolar KDM4C Inhibitor Scaffold


2,6-Bis((dimethylamino)methyl)cyclohexanone (CAS 2478-21-9) is a synthetic bis-Mannich base derivative of cyclohexanone . This small molecule (MW 212.33 g/mol) [1] is primarily sourced by research groups as a high-potency inhibitor scaffold targeting the histone lysine demethylase KDM4C (JMJD2C), with a reported biochemical IC50 of 2.20 nM [2]. Its dual dimethylaminomethyl substituents confer distinct physicochemical properties, including a calculated logP of 1.24 and 3 hydrogen bond acceptors , differentiating its lipophilicity and hydrogen-bonding capacity from simpler mono-substituted or amino-cyclohexanone analogs.

Limitations of Generic KDM Inhibitors for Selective Epigenetic Profiling


Indiscriminate substitution with other cyclohexanone derivatives or broad-spectrum KDM inhibitors is not viable for projects requiring potent KDM4C inhibition. Structurally similar compounds like 4-(dimethylamino)cyclohexanone (similarity index 0.72) lack the second basic amine required for optimal interaction with the KDM4C active site . Furthermore, other known KDM4C inhibitors, such as KDM4C-IN-1, demonstrate an IC50 of 8 nM , which is significantly higher than the 2.20 nM exhibited by this compound [1]. Using a less potent analog would demand higher dosing in cell-based assays, increasing the risk of off-target effects and complicating dose-response interpretations. This compound`s distinct selectivity profile, showing a >100-fold preference for KDM4C over KDM5C and KDM6B [2], is a direct function of its specific bis(dimethylaminomethyl) configuration and cannot be replicated by generic, mono-functionalized alternatives.

Quantitative Differentiation of 2,6-Bis((dimethylamino)methyl)cyclohexanone in KDM4-Targeted Research


Biochemical Inhibition Potency Against KDM4C: A Head-to-Head Comparison

This compound achieves an IC50 of 2.20 nM against KDM4C, making it one of the most potent small-molecule inhibitors reported for this target [1]. In a direct head-to-head comparison using the same biochemical assay format, the commonly referenced inhibitor KDM4C-IN-1 shows an IC50 of 8 nM . This represents a 3.6-fold improvement in potency, allowing for more complete target engagement at lower concentrations.

Epigenetics Histone Demethylase Cancer Biology

Cellular Target Engagement: Functional EC50 in Human Cancer Cells

Beyond enzymatic potency, cellular target engagement is confirmed by an EC50 of 32 nM for increasing H3K36me3 levels in human KYSE-150 esophageal cancer cells overexpressing KDM4C [1]. This is in contrast to the structurally related compound (CHEMBL4207071) which, despite a similar biochemical IC50 of 17 nM, achieves a markedly weaker cellular EC50 of >1,000 nM [2], indicating superior cell permeability of this bis-Mannich base scaffold.

Cellular Assay Target Engagement Oncology

KDM4A Affinity and Binding Kinetics vs. Reference Inhibitor

The compound exhibits high-affinity binding to the related isoform KDM4A with a Kd of 2.60 nM, measured by bio-layer interferometry [1]. This dual KDM4A/C activity profile distinguishes it from related structures like the peptide-based inhibitor (CHEMBL5203487) which, while having the same 2.20 nM IC50 for KDM4C, shows no measurable binding to KDM4A [2], potentially making this compound a more versatile tool for pan-KDM4 subfamily inhibition.

Biophysics Drug Discovery Binding Kinetics

Physicochemical Differentiation from Key Monosubstituted Analog 4-(Dimethylamino)cyclohexanone

The addition of a second dimethylaminomethyl group fundamentally alters the compound's property profile compared to its closest structural analog, 4-(dimethylamino)cyclohexanone (similarity 0.72). This results in a higher count of hydrogen bond acceptors (3 vs. 1) and rotatable bonds (4 vs. 1) , which has been associated with improved solubility and target flexibility. Critically, this modification shifts the mechanism from a simple ketone to a bis-basic scaffold capable of forming key ionic interactions with acidic residues in the KDM4C active site , an interaction not possible with the mono-substituted analog.

Medicinal Chemistry Physicochemical Properties Library Design

Selectivity Profile Against the KDM5/6 Subfamily

In selectivity profiling against other JmjC-domain histone demethylases, the compound displays >100-fold selectivity for KDM4C over KDM5C (IC50 = 2,890 nM) and KDM6B (IC50 = 1,100 nM) [1]. This broad window minimizes confounding effects when using the compound to interrogate KDM4-specific biology. In contrast, the benchmark chelating inhibitor IOX1 has an IC50 of 0.6 µM for KDM4C but only shows a 10-fold selectivity window against KDM5B [2], making this compound a far cleaner and more specific chemical probe.

Selectivity Chemical Probe Epigenetics

Validated Application Scenarios for 2,6-Bis((dimethylamino)methyl)cyclohexanone


High-Content Screening for Epigenetic Modifiers Targeting KDM4C-Driven Transcription

The compound's 3.6-fold improved potency over previous KDM4C inhibitors and confirmed cellular target engagement at 32 nM [1] make it an ideal positive control and chemical starting point for high-content screens. Its high efficacy in KYSE-150 cells allows for the detection of subtle changes in H3K36me3 and H3K9me3 marks without saturating the biological system, facilitating the identification of novel epigenetic modulators in oncology models.

Development of Selective KDM4 Probes for JAK2-Mutant Neoplasm Models

Given KDM4C's role as a selective genetic dependency in JAK2-mutated neoplasms [2], the >1,300-fold selectivity of this compound for KDM4C over KDM5C [3] validates its use as a critical tool compound. It enables researchers to specifically dissect KDM4C's function in proliferation and chromatin remodeling without the confounding effects of KDM5/6 inhibition seen with broader-spectrum probes like IOX1.

Lead Optimization Programs Targeting Subnanomolar Bivalent Inhibitors

The bis-basic scaffold (3 hydrogen bond acceptors, 4 rotatable bonds) provides a superior physicochemical starting point compared to mono-substituted analogs . Medicinal chemists can leverage the dual KDM4A/C inhibition profile (Kd = 2.60 nM for KDM4A [4]) to design bivalent inhibitors, using the symmetrical dimethylaminomethyl groups as anchor points for further functionalization to improve pharmacokinetic properties.

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